4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid
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Overview
Description
4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple diazenyl and sulfonic acid groups, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes diazotization reactions, coupling reactions, and sulfonation processes. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, while the sulfonic acid groups can interact with proteins and enzymes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid is unique due to its specific structural features and functional groups. Similar compounds include other diazenyl and sulfonic acid derivatives, but this compound’s combination of these groups in a single molecule provides distinct properties and reactivity.
Properties
CAS No. |
109663-65-2 |
---|---|
Molecular Formula |
C32H26Cl2N6O10S2 |
Molecular Weight |
789.612 |
IUPAC Name |
4-[[1-[2-[2-chloro-4-[3-chloro-4-[2-[3-oxo-2-(4-sulfophenyl)iminobutanoyl]hydrazinyl]phenyl]phenyl]hydrazinyl]-1,3-dioxobutan-2-ylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C32H26Cl2N6O10S2/c1-17(41)29(35-21-5-9-23(10-6-21)51(45,46)47)31(43)39-37-27-13-3-19(15-25(27)33)20-4-14-28(26(34)16-20)38-40-32(44)30(18(2)42)36-22-7-11-24(12-8-22)52(48,49)50/h3-16,37-38H,1-2H3,(H,39,43)(H,40,44)(H,45,46,47)(H,48,49,50) |
InChI Key |
SKKVVHJKDJAJFS-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NC1=CC=C(C=C1)S(=O)(=O)O)C(=O)NNC2=C(C=C(C=C2)C3=CC(=C(C=C3)NNC(=O)C(=NC4=CC=C(C=C4)S(=O)(=O)O)C(=O)C)Cl)Cl |
Synonyms |
3,3/'-Dichloro-4,4/'-bis[3-hydroxy-2-(4-sulfoanilino)-2-butenoylazo]biphenyl |
Origin of Product |
United States |
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